(-)-Amosulalol

Description

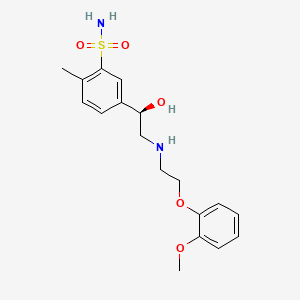

Structure

2D Structure

3D Structure

Properties

CAS No. |

94666-15-6 |

|---|---|

Molecular Formula |

C18H24N2O5S |

Molecular Weight |

380.5 g/mol |

IUPAC Name |

5-[(1R)-1-hydroxy-2-[2-(2-methoxyphenoxy)ethylamino]ethyl]-2-methylbenzenesulfonamide |

InChI |

InChI=1S/C18H24N2O5S/c1-13-7-8-14(11-18(13)26(19,22)23)15(21)12-20-9-10-25-17-6-4-3-5-16(17)24-2/h3-8,11,15,20-21H,9-10,12H2,1-2H3,(H2,19,22,23)/t15-/m0/s1 |

InChI Key |

LVEXHFZHOIWIIP-HNNXBMFYSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(-)-Amosulalol; Amosulalol, (-)-; Amosulalol, (R)-; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of (-)-Amosulalol on Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of (-)-Amosulalol, a potent antagonist of adrenergic receptors. The document details its binding affinities and functional antagonism at α1, α2, β1, and β2 adrenergic receptor subtypes, supported by quantitative data, detailed experimental methodologies, and signaling pathway visualizations.

Executive Summary

This compound is a pharmaceutical agent characterized by its dual antagonism of alpha and beta-adrenergic receptors. It exhibits a selective and high-affinity blockade of α1-adrenergic receptors and non-selective antagonism of β1- and β2-adrenergic receptors. This dual action underlies its therapeutic effects, primarily in the management of hypertension, by concurrently inducing vasodilation through α1-blockade and reducing heart rate and cardiac output via β-blockade. This guide synthesizes key findings on its receptor pharmacology, providing a foundational resource for researchers in pharmacology and drug development.

Quantitative Analysis of Receptor Binding and Functional Antagonism

The interaction of this compound with adrenergic receptors has been quantified through both radioligand binding assays and functional antagonism studies. The data, summarized below, highlights the stereoselective nature of this interaction, with the (-)-enantiomer demonstrating potent β-adrenoceptor antagonism.

Table 1: Binding Affinities (pKi) of this compound at Adrenergic Receptor Subtypes

| Receptor Subtype | Radioligand Used | Tissue/Cell Preparation | pKi Value |

| α1 | [3H]-Prazosin | Rat brain membranes | 7.5 |

| α2 | [3H]-Clonidine | Rat brain membranes | 5.4 |

| β1 | [125I]-Iodocyanopindolol | Rat brain membranes | 8.2 |

| β2 | [125I]-Iodocyanopindolol | Rat brain membranes | 7.9 |

| Data derived from Honda et al. (1986).[1] |

Table 2: Functional Antagonist Potencies (pA2) of this compound at Adrenergic Receptor Subtypes

| Receptor Subtype | Agonist Used | Isolated Tissue Preparation | pA2 Value |

| α1 | Phenylephrine | Rat Aorta | 8.6[2] |

| α2 | - | - | - |

| β1 | Isoprenaline | Rat Right Ventricle | 7.5[2] |

| β2 | - | - | - |

| Data derived from The effects of amosulalol, a novel combined alpha- and beta-adrenoreceptor antagonist, on the rat isolated right ventricle and aorta.[2] |

Detailed Experimental Protocols

The following sections describe the methodologies employed to determine the binding affinities and functional antagonist potencies of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for α1, α2, β1, and β2 adrenergic receptors.

General Protocol Outline:

-

Membrane Preparation:

-

Whole rat brains are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at a high speed to pellet the crude membrane fraction containing the adrenergic receptors.

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford or Lowry assay.

-

-

Competition Binding Assay:

-

A constant concentration of a specific radioligand for each receptor subtype is incubated with the prepared membranes.

-

α1-receptors: [3H]-Prazosin

-

α2-receptors: [3H]-Clonidine

-

β1/β2-receptors: [125I]-Iodocyanopindolol

-

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptors.

-

Incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., phentolamine for α-receptors, propranolol for β-receptors).

-

-

Separation and Quantification:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining the binding affinity (Ki) of this compound.

Functional Antagonism Assays

Objective: To determine the functional antagonist potency (pA2) of this compound at α1 and β1 adrenergic receptors.

General Protocol Outline (Schild Analysis):

-

Tissue Preparation:

-

α1-Adrenoceptor (Rat Aorta): Thoracic aortas are isolated from rats, cut into helical strips, and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

β1-Adrenoceptor (Rat Right Ventricle): The right ventricle is isolated, and ventricular strips are prepared and mounted in organ baths under similar conditions to the aorta preparation. The strips are often electrically stimulated to ensure regular contractions.

-

-

Cumulative Concentration-Response Curves:

-

After an equilibration period, a cumulative concentration-response curve to a specific agonist is generated.

-

α1-Agonist: Phenylephrine

-

β1-Agonist: Isoprenaline

-

-

The contractile or chronotropic responses are recorded.

-

-

Antagonist Incubation:

-

The tissues are washed to remove the agonist and allowed to return to baseline.

-

A known concentration of this compound is added to the organ bath and incubated for a predetermined period to allow for equilibrium with the receptors.

-

-

Second Concentration-Response Curve:

-

In the continued presence of this compound, a second cumulative concentration-response curve to the same agonist is constructed. This is repeated for several different concentrations of this compound.

-

-

Data Analysis (Schild Plot):

-

The dose-ratio (DR) is calculated for each concentration of the antagonist. The dose-ratio is the ratio of the agonist concentration required to produce a 50% maximal response (EC50) in the presence of the antagonist to the EC50 in the absence of the antagonist.

-

A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[B]) on the x-axis.

-

For a competitive antagonist, the Schild plot should be a straight line with a slope of 1. The x-intercept of this line provides the pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that would produce a dose-ratio of 2.

-

Experimental Workflow for pA2 Determination

Caption: Workflow for determining the functional antagonist potency (pA2) of this compound.

Signaling Pathways and Mechanism of Antagonism

This compound exerts its effects by competitively blocking the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to adrenergic receptors. This prevents the activation of downstream signaling cascades.

Antagonism of α1-Adrenergic Receptor Signaling

α1-adrenergic receptors are Gq-protein coupled receptors. Their activation by agonists leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC), leading to various physiological responses, including smooth muscle contraction.

This compound, by binding to the α1-receptor, prevents the agonist-induced conformational change necessary for Gq-protein activation, thereby inhibiting this entire signaling cascade.

Antagonistic Action of this compound on the Gq-Coupled α1-Adrenergic Receptor Pathway

Caption: this compound blocks agonist binding to the α1-receptor, inhibiting the Gq pathway.

Antagonism of β-Adrenergic Receptor Signaling

β1- and β2-adrenergic receptors are Gs-protein coupled receptors. Agonist binding to these receptors activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to physiological effects such as increased heart rate and force of contraction (β1) and smooth muscle relaxation (β2).

This compound competitively binds to β1 and β2 receptors, preventing agonist-mediated activation of the Gs-adenylyl cyclase-cAMP pathway.

Antagonistic Action of this compound on the Gs-Coupled β-Adrenergic Receptor Pathway

Caption: this compound blocks agonist binding to β-receptors, inhibiting the Gs pathway.

Conclusion

This compound is a well-characterized adrenergic antagonist with a distinct pharmacological profile. Its high affinity for α1-adrenergic receptors, coupled with its non-selective antagonism of β-adrenergic receptors, provides a dual mechanism for blood pressure reduction. The quantitative data on its binding affinities and functional potencies, along with a clear understanding of its inhibitory effects on Gq and Gs signaling pathways, underscore its utility as a therapeutic agent and a valuable tool for cardiovascular research. This guide provides the foundational knowledge necessary for further investigation and application of this compound in relevant scientific and clinical contexts.

References

- 1. Adrenoceptor blocking properties of the stereoisomers of amosulalol (YM-09538) and the corresponding desoxy derivative (YM-11133) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effects of amosulalol, a novel combined alpha- and beta-adrenoreceptor antagonist, on the rat isolated right ventricle and aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (-)-Amosulalol: A Dual α1/β1 Adrenergic Receptor Inhibitor

Introduction

Amosulalol is a third-generation adrenergic antagonist that exhibits a unique pharmacological profile by acting as a dual inhibitor of both α1 and β1 adrenergic receptors.[1][2][3] Its hydrochloride salt, Amosulalol HCl, is utilized for its antihypertensive properties.[3][4] The primary therapeutic effect, a reduction in blood pressure, is attributed mainly to the blockade of α1-adrenoceptors, which leads to vasodilation.[5] This is complemented by the blockade of β1-adrenoceptors, which mitigates the reflex tachycardia often associated with vasodilators and also reduces plasma renin activity.[1][5][6]

The pharmacological activity of amosulalol is stereospecific. The (-)-enantiomer, which is the focus of this guide, is significantly more potent in its β-adrenoceptor antagonism, while the (+)-enantiomer displays higher potency for α-adrenoceptors.[7] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, pharmacological data, relevant experimental protocols, and the signaling pathways it modulates.

Chemical Identity:

-

IUPAC Name: 5-[1-hydroxy-2-[2-(2-methoxyphenoxy)ethylamino]ethyl]-2-methylbenzenesulfonamide[8][9]

-

Molar Mass: 380.46 g·mol−1[8]

Core Mechanism of Action

This compound exerts its effects by competitively and reversibly blocking two distinct types of adrenergic receptors:

-

α1-Adrenergic Receptor Antagonism: By inhibiting α1-receptors located on the smooth muscle of blood vessels, this compound prevents norepinephrine-induced vasoconstriction. This results in vasodilation, a decrease in total peripheral resistance, and consequently, a reduction in blood pressure.[2][5] Amosulalol is highly selective for α1-adrenoceptors over α2-adrenoceptors.[7]

-

β1-Adrenergic Receptor Antagonism: The blockade of β1-receptors, predominantly found in cardiac tissue, leads to a decrease in heart rate (negative chronotropic effect) and reduced force of myocardial contraction (negative inotropic effect).[2] This action helps to control heart rate and prevents the reflex tachycardia that can occur due to α1-blockade-induced vasodilation.[5][6] Furthermore, β1-blockade in the kidneys inhibits the release of renin, thereby suppressing the renin-angiotensin-aldosterone system.[1][5]

The (-)-isomer of amosulalol is the primary contributor to the β-blocking activity of the racemic mixture.[7]

Pharmacological Profile: Quantitative Data

The affinity and potency of this compound and its related isomers have been characterized through various in vitro and in vivo studies. The data presented below are crucial for understanding its receptor selectivity and functional effects.

In Vitro Receptor Affinity and Potency

The antagonist potencies of amosulalol stereoisomers were determined using radioligand binding assays (pKi) on rat brain membranes and functional assays (pA2) in isolated organ baths.[7] The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. The pKi value represents the negative logarithm of the inhibition constant.

Table 1: In Vitro Receptor Binding Affinities (pKi) and Antagonist Potencies (pA2) of Amosulalol Isomers [7]

| Compound | Receptor | pKi (Radioligand Binding) | pA2 (Isolated Tissue Assay) |

| This compound | α1 | 7.21 | 7.37 |

| α2 | 5.00 | <5.0 | |

| β1 | 8.28 | 8.35 | |

| β2 | 7.55 | 7.50 | |

| (+)-Amosulalol | α1 | 8.36 | 8.52 |

| α2 | 5.56 | <5.0 | |

| β1 | 6.56 | 6.63 | |

| β2 | 5.91 | 5.86 | |

| (+/-)-Amosulalol | α1 | 8.08 | 8.24 |

| α2 | 5.24 | <5.0 | |

| β1 | 8.01 | 8.00 | |

| β2 | 7.25 | 7.20 |

Data sourced from a study comparing the antagonist potencies of amosulalol stereoisomers.[7]

Pharmacokinetic Parameters

Pharmacokinetic studies have been conducted in various species, including humans, to characterize the absorption, distribution, metabolism, and excretion of amosulalol.

Table 2: Pharmacokinetic Parameters of Amosulalol in Humans Following a Single Dose [12]

| Parameter | Intravenous (0.16 mg/kg) | Oral (12.5 - 150 mg) |

| Terminal Half-life (t1/2) | 2.8 ± 0.1 hr | ~5 hr (4.4 - 5.7 hr) |

| Volume of Distribution (Vd) | 0.75 ± 0.06 L/kg | Not Applicable |

| Clearance (CL) | 8.09 ± 0.54 L/hr | Not Applicable |

| Time to Peak (Tmax) | Not Applicable | 2 - 4 hr |

| Systemic Availability | Not Applicable | ~100% |

Data from a kinetic study in human subjects. The results suggest amosulalol is well absorbed with minimal first-pass metabolism.[12]

Table 3: Comparative Pharmacokinetics of Amosulalol in Animal Models [13][14]

| Species | Dose Route | Terminal Half-life (t1/2) | Plasma Clearance (CL) | Systemic Availability |

| Rats | i.v. (1 mg/kg) | 2.5 hr | High | 22-31% (oral) |

| Dogs | i.v. (1 mg/kg) | 2.1 hr | Intermediate | 51-59% (oral) |

| Monkeys | i.v. (1 mg/kg) | 1.8 hr | Low | 57-66% (oral) |

| Mice | i.v. (10 mg/kg) | 1.1 hr | Not Reported | 38.7% (oral) |

Data compiled from studies in rats, dogs, monkeys, and mice.[13][14]

Signaling Pathways Modulated by this compound

This compound simultaneously inhibits two major adrenergic signaling cascades. The α1-receptor pathway involves the Gq protein and calcium signaling, while the β1-receptor pathway utilizes the Gs protein and cAMP signaling.

Experimental Protocols

The characterization of this compound relies on established in vitro and in vivo experimental models. The following sections provide detailed methodologies for key assays.

In Vitro Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a compound for specific receptors.

Objective: To quantify the affinity of this compound for α1, α2, β1, and β2 adrenergic receptors.

Materials:

-

Tissue: Rat brain membrane homogenates.

-

Radioligands: [3H]Prazosin (for α1), [3H]Clonidine (for α2), [3H]Dihydroalprenolol (for β1/β2).

-

Competitor: this compound at various concentrations.

-

Non-specific binding control: Phentolamine (for α-receptors), Propranolol (for β-receptors).

-

Assay Buffer: Tris-HCl buffer.

-

Instrumentation: Scintillation counter, glass fiber filters.

Methodology:

-

Membrane Preparation: Whole rat brains are homogenized in cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended to a specific protein concentration.

-

Binding Reaction: A fixed concentration of radioligand is incubated with the membrane preparation in the presence of increasing concentrations of this compound (the competitor).

-

Incubation: The reaction mixtures are incubated to allow binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. Unbound radioligand is washed away.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation. Specific binding is defined as the difference between total binding and non-specific binding (measured in the presence of a high concentration of an unlabeled standard antagonist).[7][15]

Isolated Tissue Functional Assay (Schild Analysis)

This protocol is used to determine the functional potency (pA2) of an antagonist.

Objective: To determine the pA2 value of this compound at α1 and β1 receptors.

Materials:

-

Tissues: Thoracic aorta from male rats (for α1) and right atria or right ventricle from male guinea pigs or rats (for β1).[7][16]

-

Agonists: Phenylephrine (α1), Isoprenaline (β1).

-

Antagonist: this compound.

-

Physiological Salt Solution: Krebs-Henseleit solution, aerated with 95% O2 / 5% CO2.

-

Instrumentation: Organ bath, isometric force transducer, data acquisition system.

Methodology:

-

Tissue Preparation: The isolated tissue (e.g., aortic ring or right atrium) is mounted in an organ bath containing physiological salt solution at 37°C.[17]

-

Equilibration: The tissue is allowed to equilibrate under a resting tension.

-

Control Curve: A cumulative concentration-response curve to the specific agonist (e.g., phenylephrine) is generated to establish a baseline response.

-

Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of this compound for a set period.

-

Test Curve: A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.

-

Repeat: Steps 4 and 5 are repeated with increasing concentrations of this compound.

-

Data Analysis: The dose ratio (the ratio of the agonist concentration required to produce a 50% maximal response in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot (log(dose ratio - 1) vs. log[Antagonist]) is constructed. The x-intercept of the linear regression line provides the pA2 value.[7][16]

In Vivo Antihypertensive Activity Assay

This protocol evaluates the blood pressure-lowering effects of a compound in a relevant animal model of hypertension.

Objective: To assess the antihypertensive efficacy and duration of action of this compound.

Animal Model: Spontaneously Hypertensive Rats (SHR).[1][6] Other models like DOCA-salt or renal hypertensive rats can also be used.[6][18][19]

Materials:

-

Animals: Male SHRs (typically 15-20 weeks old with established hypertension).

-

Test Compound: this compound formulated for oral administration.

-

Vehicle Control.

-

Instrumentation: Non-invasive tail-cuff method for blood pressure measurement or telemetry system for continuous monitoring.[20]

Methodology:

-

Acclimatization: Animals are acclimatized to the housing conditions and blood pressure measurement procedure to minimize stress-induced variations.

-

Baseline Measurement: Systolic blood pressure and heart rate are measured prior to drug administration to establish a stable baseline.

-

Administration: Animals are randomly assigned to groups and administered a single oral dose of this compound or vehicle.

-

Post-Dose Monitoring: Blood pressure and heart rate are measured at multiple time points after administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the peak effect and duration of action.

-

Data Analysis: Changes in blood pressure and heart rate from baseline are calculated for each group. The results are analyzed for statistical significance compared to the vehicle control group. A dose-response study can be conducted to determine the ED50 (effective dose for 50% of the maximal response).[6]

Standard Experimental and Drug Discovery Workflow

The preclinical evaluation of a dual-receptor antagonist like this compound follows a structured workflow, progressing from initial in vitro screening to comprehensive in vivo characterization.

Conclusion

This compound is a potent dual α1 and β1 adrenergic receptor antagonist with a well-characterized pharmacological profile. Its primary antihypertensive action is driven by α1-blockade-mediated vasodilation, which is effectively complemented by β1-blockade that controls heart rate and renin secretion. The stereoselectivity of amosulalol, with the (-)-isomer being crucial for β-blockade, is a key aspect of its activity. The comprehensive data from in vitro, in vivo, and pharmacokinetic studies provide a robust foundation for its evaluation as a therapeutic agent for hypertension. The experimental protocols and workflows described herein represent the standard methodologies employed in the research and development of such cardiovascular drugs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What is the mechanism of Amosulalol Hydrochloride? [synapse.patsnap.com]

- 3. Amosulalol HCl | TargetMol [targetmol.com]

- 4. What is Amosulalol Hydrochloride used for? [synapse.patsnap.com]

- 5. Hemodynamic and endocrine changes associated with hypotensive action of amosulalol in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Autonomic and Antihypertensive Activity of Oral Amosulalol (YM-09538), a Combined α- and β-Adrenoceptor Blocking Agent in Conscious Rats [jstage.jst.go.jp]

- 7. Adrenoceptor blocking properties of the stereoisomers of amosulalol (YM-09538) and the corresponding desoxy derivative (YM-11133) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amosulalol - Wikipedia [en.wikipedia.org]

- 9. Amosulalol | C18H24N2O5S | CID 2169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Amosulalol Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. medkoo.com [medkoo.com]

- 12. Amosulalol, a combined alpha and beta adrenoceptor antagonist: kinetics after intravenous and oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of amosulalol, an alpha, beta-adrenoceptor blocker, in rats, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics and metabolism of an alpha,beta-blocker, amosulalol hydrochloride, in mice: biliary excretion of carbamoyl glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro determination of the ability of drugs to bind to adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The effects of amosulalol, a novel combined alpha- and beta-adrenoreceptor antagonist, on the rat isolated right ventricle and aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ijprajournal.com [ijprajournal.com]

- 19. scialert.net [scialert.net]

- 20. Animal Models for anti-hypertensive Drugs | PPTX [slideshare.net]

Pharmacological Profile of (-)-Amosulalol Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Amosulalol hydrochloride is a potent and selective antagonist of α1-adrenergic receptors and a non-selective antagonist of β-adrenergic receptors. This dual adrenergic blockade leads to vasodilation and a reduction in heart rate and cardiac output, making it an effective agent for the management of hypertension and other cardiovascular disorders. This technical guide provides a comprehensive overview of the pharmacological properties of this compound hydrochloride, including its receptor binding affinities, mechanism of action, and the experimental methodologies used to elucidate its pharmacological profile.

Introduction

This compound is the levorotatory isomer of amosulalol, a phenylethanolamine derivative. Its hydrochloride salt is utilized for its therapeutic effects. The primary mechanism of action of this compound hydrochloride involves the competitive and reversible blockade of both α1- and β-adrenergic receptors. This dual antagonism provides a comprehensive approach to blood pressure control by targeting two key pathways in the sympathetic nervous system.

Receptor Binding Affinity

The affinity of this compound hydrochloride for various adrenergic receptors has been determined through radioligand binding assays and functional antagonism studies. The quantitative data, expressed as pKi and pA2 values, are summarized in the table below. A higher pKi or pA2 value indicates a higher binding affinity or antagonist potency, respectively.

| Receptor Subtype | Parameter | Value | Reference |

| α-Adrenergic Receptors | |||

| α1 | pKi | 7.3 | [1] |

| pA2 | 7.6 | [1] | |

| α2 | pKi | 5.3 | [1] |

| pA2 | 5.4 | [1] | |

| β-Adrenergic Receptors | |||

| β1 | pKi | 8.2 | [1] |

| pA2 | 8.1 | [1][2] | |

| β2 | pKi | 7.9 | [1] |

| pA2 | 7.8 | [1] |

Mechanism of Action & Signaling Pathways

This compound hydrochloride exerts its pharmacological effects by inhibiting the signaling cascades initiated by the activation of α1- and β-adrenergic receptors by endogenous catecholamines, such as norepinephrine and epinephrine.

α1-Adrenergic Receptor Blockade

The blockade of α1-adrenergic receptors, which are Gq protein-coupled receptors, by this compound hydrochloride prevents the activation of phospholipase C (PLC). This, in turn, inhibits the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent reduction in intracellular calcium release from the sarcoplasmic reticulum and the inhibition of protein kinase C (PKC) activation lead to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in peripheral resistance.

β-Adrenergic Receptor Blockade

This compound hydrochloride acts as a non-selective antagonist at β1- and β2-adrenergic receptors, which are primarily Gs protein-coupled receptors. By blocking these receptors, it inhibits the activation of adenylyl cyclase, thereby preventing the conversion of ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels leads to reduced activation of protein kinase A (PKA). In cardiac muscle, this leads to a decrease in heart rate (negative chronotropy), contractility (negative inotropy), and conduction velocity. In other tissues, such as the juxtaglomerular cells of the kidney, β1-blockade reduces renin secretion, contributing to the antihypertensive effect.

Experimental Protocols

The pharmacological profile of this compound hydrochloride has been characterized using a variety of in vitro experimental techniques. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assays (for pKi determination)

-

Objective: To determine the binding affinity (Ki) of this compound hydrochloride for specific adrenergic receptor subtypes.

-

Materials:

-

Cell membranes expressing the adrenergic receptor subtype of interest (e.g., from rat brain).

-

Radioligand specific for the receptor subtype (e.g., [³H]-prazosin for α1, [³H]-clonidine for α2, [³H]-dihydroalprenolol for β).

-

This compound hydrochloride.

-

Incubation buffer.

-

Glass fiber filters.

-

Liquid scintillation counter.

-

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound hydrochloride.

-

The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.

-

The filters are washed to remove any non-specifically bound radioligand.

-

The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

-

The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

-

The IC50 value (the concentration of this compound hydrochloride that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is the negative logarithm of the Ki.[1]

-

Functional Antagonism Assays (for pA2 determination)

-

Objective: To determine the potency (pA2) of this compound hydrochloride as a competitive antagonist at functional receptors.

-

Materials:

-

Isolated tissue preparations containing the target receptors (e.g., rat aorta for α1, rat right ventricle for β1).[2]

-

A specific agonist for the receptor (e.g., phenylephrine for α1, isoprenaline for β1).[2]

-

This compound hydrochloride.

-

Organ bath setup with physiological salt solution.

-

Transducer and recording system to measure tissue response (e.g., contraction).

-

-

Procedure:

-

An isolated tissue is mounted in an organ bath containing physiological salt solution and allowed to equilibrate.

-

A cumulative concentration-response curve to the agonist is generated to determine the EC50 (the concentration of agonist that produces 50% of the maximal response).

-

The tissue is then incubated with a known concentration of this compound hydrochloride for a set period.

-

A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist. A parallel rightward shift in the curve is indicative of competitive antagonism.

-

The dose-ratio (DR) is calculated by dividing the EC50 of the agonist in the presence of the antagonist by the EC50 of the agonist alone.

-

Steps 3-5 are repeated with several different concentrations of this compound hydrochloride.

-

A Schild plot is constructed by plotting log(DR-1) against the negative logarithm of the molar concentration of the antagonist.

-

The pA2 value is determined as the x-intercept of the Schild regression line. The pA2 is the negative logarithm of the molar concentration of the antagonist that produces a dose-ratio of 2.[1]

-

Conclusion

This compound hydrochloride is a well-characterized dual α1- and non-selective β-adrenergic receptor antagonist. Its pharmacological profile, defined by its high affinity for these receptors, translates into effective control of blood pressure through complementary mechanisms of vasodilation and cardiac modulation. The in-depth understanding of its receptor interactions and signaling pathway inhibition, as detailed in this guide, provides a solid foundation for its clinical application and for future research in the development of novel cardiovascular therapies.

References

- 1. Adrenoceptor blocking properties of the stereoisomers of amosulalol (YM-09538) and the corresponding desoxy derivative (YM-11133) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effects of amosulalol, a novel combined alpha- and beta-adrenoreceptor antagonist, on the rat isolated right ventricle and aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of (-)-Amosulalol's Adrenergic Receptor Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro receptor affinity profile of (-)-Amosulalol, a potent adrenoceptor antagonist. The document summarizes key quantitative binding data, details the experimental methodologies used for its characterization, and illustrates the relevant signaling pathways.

Receptor Affinity Profile of this compound

This compound exhibits a distinct stereoselective binding profile, with a notably higher affinity for β-adrenergic receptors compared to its (+)-enantiomer. Conversely, the (+)-isomer shows greater potency at α₁-adrenoceptors. The antagonist potencies of this compound have been determined through both radioligand binding assays (pKi) and in vitro functional assays in isolated tissues (pA₂).

The affinity of this compound for various adrenergic receptor subtypes is summarized in the table below. Data is derived from radioligand binding experiments using rat brain membranes and functional assays on isolated peripheral tissues.

| Receptor Subtype | Ligand | Parameter | Value | Reference |

| α₁-Adrenergic | This compound | pKi | 7.15 | [1] |

| This compound | pA₂ | 7.10 | [1] | |

| α₂-Adrenergic | This compound | pKi | 5.21 | [1] |

| This compound | pA₂ | 5.30 | [1] | |

| β₁-Adrenergic | This compound | pKi | 8.53 | [1] |

| This compound | pA₂ | 8.60 | [1] | |

| β₂-Adrenergic | This compound | pKi | 8.13 | [1] |

| This compound | pA₂ | 8.20 | [1] |

Note: As of the latest literature review, specific binding affinities (pKi or Ki) for this compound at the individual α₁-adrenergic receptor subtypes (α₁ₐ, α₁ₑ, and α₁ₔ) have not been reported.

Experimental Protocols

The following sections detail the methodologies employed in the in vitro characterization of this compound's receptor affinity.

Radioligand Binding Assays

These assays are performed to determine the binding affinity (Ki) of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.

a) α₁-Adrenergic Receptor Binding Assay (Representative Protocol)

-

Radioligand: [³H]-Prazosin, a selective α₁-adrenoceptor antagonist.

-

Tissue Preparation: Crude membrane fractions are prepared from rat brain tissue. The tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at high speed to pellet the membranes. The final pellet is resuspended in the assay buffer.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Incubation: Membrane homogenates are incubated with a fixed concentration of [³H]-Prazosin and varying concentrations of the competing ligand (this compound).

-

Incubation Conditions: Typically incubated for 30-60 minutes at 25°C.

-

Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B). The filters are then washed with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Detection: The radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

b) β-Adrenergic Receptor Binding Assay (Representative Protocol)

-

Radioligand: (-)-[³H]-Dihydroalprenolol ([³H]-DHA), a non-selective β-adrenoceptor antagonist.

-

Tissue Preparation: Similar to the α₁-receptor assay, membrane fractions are prepared from a suitable tissue source, such as rat heart (rich in β₁) or lung (rich in β₂).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Incubation: Membranes are incubated with a fixed concentration of [³H]-DHA and a range of concentrations of this compound. To differentiate between β₁ and β₂ subtypes, selective unlabeled antagonists can be included in the assay.

-

Incubation Conditions: Typically for 20-30 minutes at 37°C.

-

Separation and Detection: Same as for the α₁-receptor assay.

-

Data Analysis: IC₅₀ and subsequent Ki values are calculated as described above.

Isolated Tissue Functional Assays (pA₂ Determination)

These experiments measure the functional antagonism of a compound against an agonist-induced response in an isolated organ bath, allowing for the determination of the pA₂ value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.

a) α₁-Adrenoceptor Antagonism in Rat Vas Deferens

-

Tissue: The prostatic portion of the rat vas deferens is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Procedure: Cumulative concentration-response curves to an α₁-agonist (e.g., phenylephrine) are obtained in the absence and presence of increasing concentrations of this compound.

-

Data Analysis: The rightward shift of the agonist concentration-response curve in the presence of the antagonist is used to calculate the pA₂ value using a Schild plot analysis.

b) β₁ and β₂-Adrenoceptor Antagonism in Guinea Pig Atria and Trachea

-

β₁-Adrenoceptor (Atria): Spontaneously beating right atria from guinea pigs are mounted in an organ bath. The positive chronotropic effect (increase in heart rate) of a β₁-agonist (e.g., isoprenaline) is measured. Concentration-response curves are generated in the absence and presence of this compound to determine the pA₂ value.

-

β₂-Adrenoceptor (Trachea): Guinea pig tracheal strips are mounted in an organ bath and pre-contracted with an agent like histamine or carbachol. The relaxant effect of a β₂-agonist (e.g., isoprenaline) is then measured. The antagonistic effect of this compound on this relaxation is quantified by determining the pA₂ value.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow for radioligand binding assays and the primary signaling pathways associated with α₁ and β-adrenergic receptors.

Caption: Workflow for a typical radioligand binding assay.

Caption: Adrenergic receptor signaling pathways antagonized by this compound.

References

An In-depth Technical Guide to the Basic Science Research Applications of (-)-Amosulalol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Amosulalol is a pharmacologically significant molecule that has garnered interest in cardiovascular research. As a stereoisomer of amosulalol, it exhibits a distinct profile of interaction with adrenergic receptors, the key mediators of the sympathetic nervous system's effects on the body. This technical guide provides a comprehensive overview of the basic science research applications of this compound, focusing on its mechanism of action, receptor binding affinities, and its influence on cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in drug development by summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological processes.

Mechanism of Action

This compound functions as a competitive antagonist at both α- and β-adrenergic receptors. Its primary mechanism of action involves blocking the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to these receptors. This dual antagonism leads to a reduction in the physiological responses mediated by the sympathetic nervous system. Specifically, its effects are most pronounced at α1- and β1-adrenergic receptors.

The blockade of α1-adrenergic receptors by this compound in vascular smooth muscle cells leads to vasodilation and a subsequent decrease in peripheral resistance, contributing to its antihypertensive effects. Concurrently, its antagonism of β1-adrenergic receptors in cardiac tissue results in a decrease in heart rate, myocardial contractility, and cardiac output. Evidence also suggests a potential for this compound to act as an antagonist at α2-adrenoceptors[1].

Quantitative Pharmacological Data

The affinity of this compound for various adrenergic receptor subtypes has been quantified through radioligand binding assays and functional in vitro studies. The following tables summarize the key binding affinity (pKi) and antagonist potency (pA2) values.

Table 1: Adrenergic Receptor Binding Affinities (pKi) of Amosulalol Stereoisomers

| Compound | α1-adrenoceptor | α2-adrenoceptor | β1-adrenoceptor | β2-adrenoceptor |

| This compound | 7.1 | 5.5 | 8.0 | 7.4 |

| (+)-Amosulalol | 8.2 | 6.2 | 6.3 | 5.7 |

| (+/-)-Amosulalol | 7.9 | 5.8 | 7.7 | 7.1 |

Data from radioligand binding experiments using rat brain membranes. pKi = -log(Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Adrenergic Receptor Antagonist Potencies (pA2) of Amosulalol Stereoisomers

| Compound | α1-adrenoceptor (Rat Vas Deferens) | α2-adrenoceptor (Rat Vas Deferens) | β1-adrenoceptor (Guinea Pig Atria) | β2-adrenoceptor (Guinea Pig Trachea) |

| This compound | 7.4 | 5.2 | 8.3 | 7.6 |

| (+)-Amosulalol | 8.5 | 5.8 | 6.6 | 6.0 |

| (+/-)-Amosulalol | 8.2 | 5.5 | 8.0 | 7.3 |

Data from in vitro isolated organ bath experiments. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

These data clearly indicate that the (-)-isomer of amosulalol possesses a higher affinity and antagonist potency for β-adrenergic receptors compared to the (+)-isomer, while the (+)-isomer is more potent at α1-adrenergic receptors.

Signaling Pathways

The antagonistic action of this compound at α1- and β1-adrenergic receptors interrupts specific downstream signaling cascades. While direct experimental evidence detailing the effects of this compound on second messenger levels is limited in the public domain, its mechanism can be inferred from the well-established pathways associated with these receptors.

α1-Adrenergic Receptor Signaling Pathway Blockade

α1-adrenergic receptors are Gq protein-coupled receptors. Their activation by agonists typically initiates the following cascade:

-

Gq Protein Activation: Ligand binding activates the Gq alpha subunit.

-

Phospholipase C (PLC) Activation: The activated Gq subunit stimulates PLC.

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with Ca2+, activates protein kinase C (PKC), which then phosphorylates various cellular proteins, leading to physiological responses such as smooth muscle contraction.

By blocking this pathway, this compound prevents the generation of these second messengers and the subsequent increase in intracellular calcium, resulting in smooth muscle relaxation.

β1-Adrenergic Receptor Signaling Pathway Blockade

β1-adrenergic receptors are Gs protein-coupled receptors. Their activation normally triggers the following cascade:

-

Gs Protein Activation: Ligand binding activates the Gs alpha subunit.

-

Adenylyl Cyclase Activation: The activated Gs subunit stimulates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: cAMP binds to and activates PKA.

-

Downstream Effects: PKA phosphorylates various downstream targets, including L-type calcium channels and phospholamban in cardiomyocytes, leading to increased heart rate and contractility.

This compound's antagonism at β1-receptors prevents the increase in intracellular cAMP levels, thereby inhibiting the downstream effects of PKA and leading to negative chronotropic and inotropic effects on the heart.

References

Methodological & Application

Application Note: Chiral Separation of (-)-Amosulalol Enantiomers by Supercritical Fluid Chromatography (SFC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust method for the chiral separation of (-)-Amosulalol enantiomers using Supercritical Fluid Chromatography (SFC). Amosulalol, a potent alpha- and beta-adrenergic blocker, contains a single chiral center, making the separation and quantification of its enantiomers critical for pharmaceutical development and quality control. SFC offers a rapid, efficient, and environmentally friendly alternative to traditional high-performance liquid chromatography (HPLC) for chiral separations, primarily by utilizing supercritical carbon dioxide as the main mobile phase component.[1][2] This document provides a comprehensive protocol, including instrument parameters, mobile phase preparation, and sample handling, to achieve baseline separation of the Amosulalol enantiomers. The methodology is based on established principles for the chiral separation of beta-blockers and related pharmaceutical compounds.[3][4]

Introduction

Chirality plays a pivotal role in the pharmaceutical industry, as enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles.[1] Amosulalol is a representative example where the desired therapeutic activity is primarily associated with one enantiomer. Consequently, regulatory agencies often mandate the development of stereospecific analytical methods to ensure the purity and safety of the final drug product.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations due to its advantages over conventional liquid chromatography.[2] The use of supercritical CO2 as the primary mobile phase component, often modified with a small percentage of an organic co-solvent, leads to lower viscosity and higher diffusivity, resulting in faster analysis times and reduced consumption of organic solvents.[2] Polysaccharide-based chiral stationary phases (CSPs) have demonstrated broad applicability and high success rates for the enantioseparation of a wide range of pharmaceutical compounds, including beta-blockers, in SFC.[5][6]

This application note provides a detailed protocol for the chiral separation of this compound enantiomers by SFC, leveraging a polysaccharide-based CSP.

Experimental Protocols

Instrumentation and Consumables

-

Chromatography System: An analytical Supercritical Fluid Chromatography (SFC) system equipped with a backpressure regulator, a column oven, an autosampler, and a UV-Vis or photodiode array (PDA) detector.

-

Chiral Stationary Phase (CSP): A polysaccharide-based chiral column is recommended. Based on the successful separation of other beta-blockers, columns such as Chiralpak® IA, IB, IC, or Chiralcel® OD, OJ are suitable candidates.[4][5] For this protocol, a Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) column (e.g., 4.6 x 150 mm, 5 µm) is proposed.

-

Mobile Phase Components:

-

Supercritical Fluid Grade Carbon Dioxide (CO2)

-

HPLC Grade Methanol (as co-solvent)

-

Isopropylamine (as additive)

-

-

Sample Preparation:

-

Dissolve a racemic standard of Amosulalol in the mobile phase co-solvent (Methanol) to a final concentration of 1 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the chiral separation of Amosulalol enantiomers. Optimization of these parameters may be necessary to achieve baseline resolution.

| Parameter | Recommended Condition |

| Chiral Stationary Phase | Chiralpak® IA (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Supercritical CO2 / Methanol with 0.1% Isopropylamine (v/v) |

| Composition | 80% CO2 / 20% Methanol (with additive) |

| Flow Rate | 3.0 mL/min |

| Backpressure | 150 bar |

| Column Temperature | 40 °C |

| Detection Wavelength | 225 nm |

| Injection Volume | 5 µL |

Protocol Workflow

The following diagram illustrates the logical workflow for the chiral SFC separation of this compound enantiomers.

Data Presentation

Upon successful separation, the following quantitative data should be recorded and tabulated for easy comparison and method validation.

| Enantiomer | Retention Time (min) | Peak Area | Resolution (Rs) |

| Enantiomer 1 | tR1 | A1 | \multirow{2}{*}{Rs = 2(tR2 - tR1) / (w1 + w2)} |

| Enantiomer 2 | tR2 | A2 | |

| Total | - | A1 + A2 | - |

Note: The elution order of the enantiomers will depend on the specific chiral stationary phase used.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the key interactions and principles governing the chiral separation of Amosulalol enantiomers on a polysaccharide-based CSP within the SFC system.

Conclusion

This application note provides a detailed and actionable protocol for the chiral separation of this compound enantiomers using Supercritical Fluid Chromatography. The described method, utilizing a polysaccharide-based chiral stationary phase, is designed to be rapid, efficient, and environmentally conscious. The provided workflows and diagrams offer a clear guide for researchers and scientists in the pharmaceutical industry to implement and adapt this methodology for their specific needs in drug development and quality control. Further optimization of the chromatographic parameters may be performed to enhance resolution and reduce analysis time.

References

- 1. researchgate.net [researchgate.net]

- 2. fagg.be [fagg.be]

- 3. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous enantioseparation and simulation studies of atenolol, metoprolol and propranolol on Chiralpak® IG column using supercritical fluid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chromatographyonline.com [chromatographyonline.com]

Application Notes and Protocols for Cell-Based Assays in the Screening of Alpha-Beta Blocker Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are central to the regulation of numerous physiological processes mediated by the catecholamines epinephrine and norepinephrine. These receptors are broadly classified into two main types: alpha (α) and beta (β) receptors, each with distinct subtypes. Alpha-1 (α1) adrenergic receptors are typically coupled to Gq proteins, and their activation leads to an increase in intracellular calcium.[1][2] Beta (β) adrenergic receptors, on the other hand, are primarily coupled to Gs proteins, stimulating the production of cyclic AMP (cAMP).[3][4]

Compounds that can block both alpha and beta-adrenergic receptors, known as alpha-beta blockers, are of significant therapeutic interest, particularly in the management of cardiovascular diseases like hypertension.[5] Identifying and characterizing novel alpha-beta blockers requires robust and reliable screening methods. Cell-based assays offer a physiologically relevant environment to investigate the interaction of test compounds with these receptors and their downstream signaling pathways.[6][7] This document provides detailed protocols for two common cell-based assays used to screen for alpha-1 and beta-blocker activity: a calcium mobilization assay and a cAMP accumulation assay.

Signaling Pathways

Alpha-1 Adrenergic Receptor Signaling

Activation of α1-adrenergic receptors by an agonist like phenylephrine initiates a signaling cascade through the Gq protein. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][8] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[2] This transient increase in intracellular calcium can be measured using calcium-sensitive fluorescent dyes.

References

- 1. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. commerce.bio-rad.com [commerce.bio-rad.com]

- 4. ahajournals.org [ahajournals.org]

- 5. embopress.org [embopress.org]

- 6. dovepress.com [dovepress.com]

- 7. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]

- 8. tandfonline.com [tandfonline.com]

Application Note: Radioligand Binding Assays for Determining (-)-Amosulalol Receptor Occupancy

Audience: Researchers, scientists, and drug development professionals.

Introduction (-)-Amosulalol is a potent pharmacological agent that exhibits antagonist activity at both alpha and beta-adrenergic receptors.[1][2] It is a dual inhibitor of α1 and β1-adrenergic receptors, also showing affinity for β2-adrenergic receptors.[3][4][5] Specifically, the (-)-stereoisomer demonstrates higher potency at beta-adrenoceptors.[3] Understanding the degree to which this compound binds to its target receptors in a given tissue or organism is crucial for drug development. Receptor Occupancy (RO) assays provide a quantitative measure of this drug-target engagement, which is essential for establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships, guiding dose selection, and predicting clinical efficacy.[6][7]

This application note provides detailed protocols for determining the receptor occupancy of this compound at α1 and β-adrenergic receptors using in vitro competitive radioligand binding assays and an ex vivo receptor occupancy methodology.

Mechanism of Action & Signaling Pathways

This compound exerts its effects by blocking the signaling of endogenous catecholamines like norepinephrine and epinephrine at adrenergic receptors.[1] Its primary targets, α1 and β1-adrenergic receptors, are G-protein coupled receptors (GPCRs) that activate distinct downstream signaling cascades:

-

α1-Adrenergic Receptors: These receptors couple to Gq proteins. Upon activation, Gq stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC).

-

β1-Adrenergic Receptors: These receptors couple to Gs proteins. Activation of Gs leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[8][9] cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.[8]

By blocking these receptors, this compound inhibits these signaling pathways.

Receptor Binding Profile of Amosulalol Stereoisomers

Radioligand binding experiments using rat brain membranes have been performed to determine the binding affinities (pKi) of the stereoisomers of Amosulalol. The pKi value is the negative logarithm of the Ki (inhibitory constant), where a higher pKi value indicates a higher binding affinity.

| Receptor Subtype | Compound | pKi Value |

| α1-Adrenoceptor | This compound | 7.4 |

| (+)-Amosulalol | 8.5 | |

| α2-Adrenoceptor | This compound | 5.9 |

| (+)-Amosulalol | 6.0 | |

| β1-Adrenoceptor | This compound | 8.3 |

| (+)-Amosulalol | 6.6 | |

| β2-Adrenoceptor | This compound | 7.6 |

| (+)-Amosulalol | 5.9 | |

| Data derived from in vitro experiments with rat brain membranes.[3] |

Experimental Protocols

The following protocols describe the determination of this compound affinity and occupancy at its target receptors. The general workflow involves membrane preparation, incubation of membranes with a specific radioligand and varying concentrations of the competitor drug (this compound), separation of bound and free radioligand, and quantification of radioactivity.[8][10]

Protocol 1: In Vitro Competition Assay for α1-Adrenergic Receptor

This protocol determines the affinity (Ki) of this compound for the α1-adrenergic receptor using [³H]-Prazosin as the radioligand.

A. Materials and Reagents

| Reagent | Details |

| Tissue Source | Rat cerebral cortex or heart ventricles |

| Radioligand | [³H]-Prazosin (Specific Activity: 70-90 Ci/mmol) |

| Test Compound | This compound hydrochloride |

| Non-specific Binding | Phentolamine (10 µM) or unlabeled Prazosin (1 µM) |

| Lysis/Homogenization Buffer | 50 mM Tris-HCl, 5 mM EDTA, pH 7.4, with protease inhibitors |

| Assay Buffer | 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 |

| Wash Buffer | Ice-cold 50 mM Tris-HCl, pH 7.4 |

| Filtration | Whatman GF/B or GF/C glass fiber filters, pre-soaked in 0.3% PEI |

| Scintillation Cocktail | E.g., Betaplate Scint |

B. Membrane Preparation

-

Homogenize fresh or frozen tissue (e.g., rat cortex) in ~20 volumes of ice-cold Lysis Buffer using a Polytron homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[10]

-

Resuspend the pellet in fresh Lysis Buffer and repeat the centrifugation step.

-

Resuspend the final pellet in Assay Buffer.

-

Determine the protein concentration using a standard method (e.g., BCA assay).[10]

-

Store aliquots at -80°C until use.

C. Binding Assay Procedure

-

Set up assay tubes/plates in triplicate for total binding, non-specific binding, and each concentration of this compound.

-

The final assay volume is 250 µL.[10]

-

Add 50 µL of Assay Buffer (for total binding) or 50 µL of 10 µM Phentolamine (for non-specific binding) or 50 µL of the appropriate this compound dilution (typically 10⁻¹¹ M to 10⁻⁵ M).

-

Add 50 µL of [³H]-Prazosin diluted in Assay Buffer (final concentration ~0.2-0.5 nM).

-

Initiate the reaction by adding 150 µL of the membrane preparation (50-100 µg protein).[10]

-

Incubate for 60 minutes at 25-30°C with gentle agitation.[10]

-

Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters.

-

Wash the filters rapidly four times with 3-4 mL of ice-cold Wash Buffer.[10]

-

Place filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

-

Quantify radioactivity using a liquid scintillation counter.

Protocol 2: In Vitro Competition Assay for β-Adrenergic Receptors

This protocol determines the affinity (Ki) of this compound for β-adrenergic receptors using the non-selective β-antagonist [³H]-Dihydroalprenolol ([³H]-DHA).

A. Materials and Reagents

| Reagent | Details |

| Tissue Source | Rat heart ventricles, turkey erythrocytes, or cells expressing β1/β2 receptors |

| Radioligand | [³H]-Dihydroalprenolol ([³H]-DHA) (Specific Activity: 80-110 Ci/mmol) |

| Test Compound | This compound hydrochloride |

| Non-specific Binding | Propranolol (10 µM) or Isoproterenol (100 µM) |

| Buffers/Materials | Same as for the α1-receptor assay |

B. Membrane Preparation Follow the same procedure as described in Protocol 1, using an appropriate tissue source like rat heart.

C. Binding Assay Procedure

-

The procedure is identical to that in Protocol 1, with the following substitutions:

-

Radioligand: Use [³H]-DHA at a final concentration of ~1-2 nM.

-

Non-specific binding: Use 10 µM Propranolol.

-

-

Incubate for 60 minutes at room temperature or 37°C.[11][12]

-

Terminate, wash, and count as described previously.

Protocol 3: Ex Vivo Receptor Occupancy Assay

This protocol measures the percentage of α1 or β-adrenergic receptors occupied by this compound in a target tissue following in vivo administration.[6]

A. Procedure

-

Administer this compound to animals (e.g., rats) via the desired route (e.g., oral, i.p., i.v.) at various doses. A vehicle control group must be included.

-

At the time of expected peak plasma/tissue concentration (determined from prior pharmacokinetic studies), euthanize the animals and rapidly harvest the target tissue (e.g., brain, heart).[6]

-

Prepare membranes from the harvested tissue as described in Protocol 1, Step B. It is critical to work quickly and keep tissues cold to minimize drug dissociation from the receptor.

-

Perform a radioligand binding assay on the prepared membranes from each animal. Do not add any competitor drug in vitro.

-

For α1-receptor occupancy, incubate the membranes with a saturating concentration of [³H]-Prazosin.

-

For β-receptor occupancy, incubate with a saturating concentration of [³H]-DHA.

-

In parallel, determine non-specific binding using membranes from a separate group of vehicle-treated animals in the presence of an unlabeled antagonist (e.g., 10 µM Phentolamine or Propranolol).

-

Filter, wash, and count the radioactivity as previously described.

Data Analysis

1. In Vitro Competition Assays

-

Specific Binding: Calculate by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).

-

IC₅₀ Determination: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of drug that inhibits 50% of specific radioligand binding).[10]

-

Ki Calculation: Convert the IC₅₀ value to the inhibitory constant (Ki) using the Cheng-Prusoff equation :[10]

-

Ki = IC₅₀ / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor (must be determined separately via saturation binding experiments).

-

2. Ex Vivo Receptor Occupancy Assay

-

Calculate the specific binding for each animal from the vehicle and drug-treated groups.

-

The percentage of receptor occupancy (%RO) at a given dose of this compound is calculated as:

-

%RO = (1 - (Specific Binding_drug / Specific Binding_vehicle)) * 100

-

-

Plot the %RO against the drug dose or measured plasma concentration to establish a dose-occupancy relationship.

References

- 1. What is the mechanism of Amosulalol Hydrochloride? [synapse.patsnap.com]

- 2. What is Amosulalol Hydrochloride used for? [synapse.patsnap.com]

- 3. Adrenoceptor blocking properties of the stereoisomers of amosulalol (YM-09538) and the corresponding desoxy derivative (YM-11133) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. KEGG DRUG: Amosulalol [kegg.jp]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Receptor Occupancy Assay - Creative Biolabs [creative-biolabs.com]

- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Use of (-)-Amosulalol in Isolated Rat Aorta and Ventricle Studies

These application notes provide a detailed overview of the pharmacological effects and experimental protocols for studying (-)-Amosulalol in isolated rat aorta and right ventricle preparations. This information is intended for researchers, scientists, and drug development professionals investigating the cardiovascular properties of adrenoceptor antagonists.

Introduction

This compound is the levorotatory isomer of Amosulalol, a compound known for its dual antagonism at both α- and β-adrenoceptors.[1] Stereoselectivity plays a crucial role in its pharmacological profile, with the (-)-isomer demonstrating significantly higher potency at β-adrenoceptors, while the (+)-isomer is more potent at α1-adrenoceptors.[2][3] In isolated tissue preparations, this compound is a valuable tool for investigating the differential roles of adrenoceptor subtypes in cardiovascular function.

Mechanism of Action

This compound exhibits a competitive antagonist profile at multiple adrenoceptor subtypes. In the rat ventricle, it is a potent β1-adrenoceptor antagonist.[3] Additionally, it has been shown to possess α2-adrenoceptor antagonist properties.[3] In vascular smooth muscle, such as the rat aorta, the racemic mixture of amosulalol, which includes the (-)-isomer, acts as a competitive antagonist at α1-adrenoceptors.[1]

Quantitative Data Summary

The antagonist potency of Amosulalol and its isomers is typically quantified using the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Table 1: Antagonist Potency (pA2 values) of Amosulalol and its Isomers

| Preparation | Agonist | Antagonist | pA2 Value | Reference |

| Isolated Rat Aorta | Phenylephrine | (±)-Amosulalol | 8.6 | [1] |

| Isolated Rat Right Ventricle | Isoprenaline | This compound | 7.9 | [3] |

| Isolated Rat Right Ventricle | Isoprenaline | (+)-Amosulalol | 5.9 | [3] |

Note: The study on the isolated rat aorta used the racemic mixture (±)-Amosulalol. The (+)-isomer is the more potent α1-adrenoceptor antagonist.[2]

Experimental Protocols

The following are detailed protocols for studying the effects of this compound in isolated rat aorta and right ventricle preparations.

Protocol 1: Evaluation of α1-Adrenoceptor Antagonism in Isolated Rat Aorta

Objective: To determine the antagonist potency (pA2) of Amosulalol against phenylephrine-induced contractions in isolated rat thoracic aorta.

Materials:

-

Male Wistar rats (250-300g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.1)

-

Phenylephrine (agonist)

-

(±)-Amosulalol (antagonist)

-

Organ bath system with isometric force transducers

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

Tissue Preparation:

-

Humanely euthanize the rat and excise the thoracic aorta.

-

Carefully clean the aorta of adherent connective and fatty tissue.

-

Cut the aorta into rings of approximately 2-3 mm in width.

-

Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.

-

-

Equilibration:

-

Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

-

Wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.

-

-

Experimental Protocol:

-

Obtain a cumulative concentration-response curve for phenylephrine (e.g., 10⁻⁹ M to 10⁻⁴ M).

-

Wash the tissues repeatedly to return to baseline.

-

Incubate the tissues with a specific concentration of (±)-Amosulalol (e.g., 10⁻⁷ M or 10⁻⁶ M) for 30-45 minutes.[1]

-

In the presence of the antagonist, repeat the cumulative concentration-response curve for phenylephrine.

-

Repeat this procedure with different concentrations of (±)-Amosulalol.

-

-

Data Analysis:

-

Construct Schild plots by plotting the log(concentration ratio - 1) against the negative logarithm of the molar concentration of the antagonist.

-

The x-intercept of the Schild plot provides the pA2 value.

-

Protocol 2: Evaluation of β1-Adrenoceptor Antagonism in Isolated Rat Right Ventricle

Objective: To determine the antagonist potency (pA2) of this compound against isoprenaline-induced positive inotropic effects in isolated, electrically-driven rat right ventricle.

Materials:

-

Male Wistar rats (250-300g)

-

Krebs-Henseleit solution

-

Isoprenaline (agonist)

-

This compound (antagonist)

-

Organ bath system with isometric force transducers

-

Electrical stimulator

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

Tissue Preparation:

-

Humanely euthanize the rat and quickly excise the heart.

-

Isolate the right ventricle and prepare a ventricular strip.

-

Suspend the ventricular strip in an organ bath containing Krebs-Henseleit solution at 37°C, gassed with carbogen.

-

-

Equilibration and Stimulation:

-

Allow the tissue to equilibrate for 60 minutes under a resting tension of 1.0 g.

-

Electrically stimulate the preparation at a constant frequency (e.g., 1 Hz) with a voltage slightly above the threshold.

-

Wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes.

-

-

Experimental Protocol:

-

Obtain a cumulative concentration-response curve for the positive inotropic effect of isoprenaline (e.g., 10⁻⁹ M to 10⁻⁵ M).

-

Wash the tissue repeatedly to allow contractility to return to baseline.

-

Incubate the tissue with a specific concentration of this compound (e.g., 3 x 10⁻⁸ M to 10⁻⁶ M) for 30-45 minutes.[3]

-

In the presence of this compound, repeat the cumulative concentration-response curve for isoprenaline.

-

Repeat this procedure with different concentrations of this compound.

-

-

Data Analysis:

-

Calculate the shift in the isoprenaline concentration-response curve caused by each concentration of this compound.

-

Construct a Schild plot to determine the pA2 value, as described in Protocol 1.

-

Conclusion

This compound serves as a potent and selective tool for the in vitro study of β1-adrenoceptor function in cardiac tissue. When using the racemic mixture, its effects on α1-adrenoceptors in vascular preparations can also be effectively characterized. The protocols outlined above provide a robust framework for researchers to investigate the pharmacological properties of this compound and its potential therapeutic applications. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data.

References

- 1. The effects of amosulalol, a novel combined alpha- and beta-adrenoreceptor antagonist, on the rat isolated right ventricle and aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adrenoceptor blocking properties of the stereoisomers of amosulalol (YM-09538) and the corresponding desoxy derivative (YM-11133) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of (+)- and this compound on the rat isolated right ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Analytical Techniques for the Validation of (-)-Amosulalol Purity

Introduction

Amosulalol is a potent drug that acts as both an alpha-1 and beta-1 adrenergic receptor antagonist, making it effective in the treatment of hypertension.[1][2] The therapeutic activity of Amosulalol resides primarily in its levorotatory enantiomer, (-)-Amosulalol. As with many chiral drugs, the different enantiomers can have varied pharmacological and toxicological profiles.[3] Therefore, regulatory bodies like the FDA mandate the separation and testing of enantiomers for all chiral bioactive molecules.[3]

This application note provides a comprehensive overview of the analytical techniques and detailed protocols for the validation of this compound purity. The focus is on ensuring the identity, strength, and purity of the active pharmaceutical ingredient (API) by controlling for impurities, particularly the unwanted (+)-enantiomer. The methodologies described herein are based on established principles of analytical chemistry and adhere to the guidelines set forth by the International Council for Harmonisation (ICH), specifically Q2(R1) for the validation of analytical procedures.[4]

Mechanism of Action: Dual Adrenergic Receptor Blockade

This compound exerts its antihypertensive effects through a dual mechanism. It competitively blocks alpha-1 adrenergic receptors, leading to vasodilation and a decrease in peripheral resistance. Simultaneously, it blocks beta-1 adrenergic receptors in the heart, which reduces heart rate and cardiac output. This combined action provides effective blood pressure control with a reduced risk of reflex tachycardia.[2]

Caption: Mechanism of action of this compound.

Purity Validation Strategy

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[4] For this compound, the primary goals are to quantify the API, separate and quantify the (+)-enantiomer, and detect any other process-related or degradation impurities.[5][6][7]

The validation process involves evaluating several key performance characteristics as defined by ICH Q2(R1) guidelines.[4][8]

Caption: General workflow for analytical method validation.

Key Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of chiral compounds like this compound due to its high resolution and sensitivity.[9][10]

-

Chiral HPLC: This is the most critical method for separating and quantifying the enantiomers of Amosulalol. It utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[10][11] Polysaccharide-based CSPs are particularly effective for separating β-blockers.[11]

-

Reversed-Phase HPLC (RP-HPLC): This method is used to quantify this compound and to separate it from non-chiral process-related impurities and degradation products.[12][13]

-

Spectrophotometry (UV-Vis): Primarily used as a detection method in HPLC. The choice of wavelength is critical for achieving optimal sensitivity for the analyte and its impurities.[14]

-

Mass Spectrometry (MS): When coupled with HPLC (LC-MS), MS is a powerful tool for the identification and structural elucidation of unknown impurities.[15]

Experimental Protocols